molecular formula C25H23NO5 B2778933 N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 941985-70-2

N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B2778933
CAS No.: 941985-70-2
M. Wt: 417.461
InChI Key: ZLEQOPWCIILQQU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a complex organic compound that features a benzodioxole ring and a benzofuran moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-25(2)13-18-4-3-5-21(23(18)31-25)28-14-16-6-8-17(9-7-16)24(27)26-19-10-11-20-22(12-19)30-15-29-20/h3-12H,13-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQOPWCIILQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide typically involves multiple steps. One common approach is the coupling of a benzodioxole derivative with a benzofuran derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The central benzamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

  • Acidic Hydrolysis : Heating with concentrated HCl yields 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid and N-(2H-1,3-benzodioxol-5-yl)amine .

  • Alkaline Hydrolysis : Treatment with NaOH produces the corresponding carboxylate salt .

Ether Cleavage

The dihydrobenzofuran ether moiety is susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid), forming 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol and 4-(bromomethyl)benzamide .

Benzodioxol Ring Oxidation

The 1,3-benzodioxol group undergoes oxidative ring opening with agents like hydrogen peroxide or ozone, generating a catechol derivative and releasing CO₂ .

Dihydrobenzofuran Oxidation

The dihydrobenzofuran component oxidizes to a furan derivative under conditions involving DDQ (dichlorodicyanoquinone) or MnO₂, forming a planar aromatic system .

Catalytic Hydrogenation

Hydrogenation over palladium catalysts reduces the benzamide’s aromatic rings, yielding partially saturated analogs. The dihydrobenzofuran’s double bond may also reduce to a single bond .

Photochemical Degradation

Exposure to UV light induces cleavage of the benzodioxol ring, producing quinone-like structures and formaldehyde as byproducts .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming polymeric residues and releasing CO₂.

  • pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media via hydrolysis .

Mechanistic Insights

  • Amide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

  • Oxidative Ring Opening : Proceeds via radical intermediates in the presence of transition-metal catalysts .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a benzamide linkage, which contribute to its biological activity. Its molecular formula is C21H25N3O3C_{21}H_{25}N_{3}O_{3}, with a molecular weight of 365.45 g/mol. The specific arrangement of functional groups allows for interactions with biological targets, making it suitable for drug development.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
    • A study demonstrated that derivatives of this compound showed significant activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties :
    • Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases such as arthritis .
  • Neuroprotective Effects :
    • There is growing evidence that compounds like this compound may have neuroprotective properties. They can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is unique due to its specific combination of benzodioxole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety and a benzamide group. The molecular formula is C23H25N1O4C_{23}H_{25}N_{1}O_{4} with a molecular weight of approximately 373.41 g/mol. The structure can be visualized as follows:

\text{N 2H 1 3 benzodioxol 5 yl 4 2 2 dimethyl 2 3 dihydro 1 benzofuran 7 yl oxy methyl}benzamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several significant effects:

1. Neuroprotective Effects

Research indicates that derivatives related to this compound exhibit neuroprotective properties. A study on 2,3-dihydro-1-benzofuran derivatives demonstrated their ability to protect against oxidative stress and lipid peroxidation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antioxidant Activity

The compound has shown antioxidant activity through the inhibition of free radicals and lipid peroxidation. This property is crucial for protecting cells from oxidative damage, a common factor in many chronic diseases .

3. Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing biofilm formation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Radical Scavenging : The compound acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the overall oxidative load on cells.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced oxidative stress, administration of the compound resulted in significant reductions in markers of neuronal damage compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neuroprotection .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of similar benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth significantly at concentrations as low as 10 µg/mL .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduced neuronal damage in mice
AntioxidantInhibition of lipid peroxidation
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the key synthetic pathways for N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Functionalization of the benzodioxole moiety via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the benzofuran-oxy-methyl group using Mitsunobu or Ullmann coupling under controlled temperatures (60–80°C) and inert atmospheres .
  • Step 3 : Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Key Parameters : Solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios of intermediates significantly impact yields (typically 60–85%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks for benzodioxole (δ 5.9–6.2 ppm, aromatic protons) and benzofuran (δ 1.3–1.5 ppm, dimethyl groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1705 cm⁻¹) and ether (C-O-C at ~1221 cm⁻¹) functional groups .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays : Use standardized protocols (e.g., MTT assay) to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Enzyme inhibition : Test interactions with cytochrome P450 isoforms or kinases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to test variables like temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers or by-products, achieving >95% purity .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

  • Methodological Answer :
  • Cross-validation : Compare NMR integration ratios with HRMS isotopic patterns to detect impurities (e.g., residual solvents or degradation products) .
  • Advanced MS/MS : Perform fragmentation studies to distinguish isobaric species or confirm substituent positions .

Q. How are mechanistic studies designed to elucidate reaction pathways?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in benzofuran-oxy-methyl group formation .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity .

Key Considerations for Researchers

  • Data Reproducibility : Ensure reaction logs include exact stoichiometry and batch-specific solvent purity .
  • Analytical Consistency : Standardize NMR referencing (e.g., TMS) and HRMS calibration protocols across labs .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to mitigate variability .

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